

Literature review of 1,3,5-Tris(dibromomethyl)benzene chemistry

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Compound of Interest

Compound Name: 1,3,5-Tris(dibromomethyl)benzene

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An In-depth Technical Guide to the Chemistry of **1,3,5-Tris(dibromomethyl)benzene**

Introduction

1,3,5-Tris(dibromomethyl)benzene is a highly functionalized aromatic compound characterized by a central benzene ring symmetrically substituted with three dibromomethyl groups. Its C₃ symmetry and the presence of six reactive benzylic bromine atoms make it a unique and valuable building block in modern organic chemistry and materials science.^[1] The high reactivity of the dibromomethyl groups allows for a wide range of chemical transformations, primarily through nucleophilic substitution, enabling the construction of complex, three-dimensional molecular architectures.^[1] This guide provides a comprehensive overview of its synthesis, properties, reactivity, and applications, with a focus on experimental details relevant to researchers in chemistry and drug development.

Synthesis of 1,3,5-Tris(dibromomethyl)benzene

The primary route for synthesizing **1,3,5-Tris(dibromomethyl)benzene** is the radical bromination of mesitylene (1,3,5-trimethylbenzene). This reaction typically employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as dibenzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), in a non-polar solvent. The reaction proceeds via a free-radical chain mechanism where the benzylic hydrogens of the methyl groups are sequentially replaced by bromine atoms. A significant excess of NBS is required to ensure all six benzylic hydrogens are substituted.^[1]

Experimental Protocol: Synthesis from Mesitylene

A detailed experimental protocol for the synthesis of **1,3,5-Tris(dibromomethyl)benzene** has been reported in the context of its crystallographic analysis.^[2]

Procedure:

- In a reaction flask, combine 1,3,5-trimethylbenzene (2.1 mL, 15 mmol), N-bromosuccinimide (16.0 g, 90 mmol), and dibenzoyl peroxide (0.72 g, 3 mmol).
- Add benzene (120 mL) as the solvent.
- Stir the mixture at 80 °C for 30 minutes.
- After the initial stirring, bring the mixture to reflux under a nitrogen atmosphere and maintain reflux for 4 hours.
- Once the reaction is complete, allow the solution to cool to room temperature.
- Filter the mixture to remove the succinimide byproduct.
- Concentrate the organic phase under reduced pressure.
- Purify the crude product by flash column chromatography to yield the final product. Colorless needle-like crystals can be obtained by slow evaporation from an ethanol/hexane solution.^[2]

Physical and Spectroscopic Data

1,3,5-Tris(dibromomethyl)benzene is a solid at room temperature. Its physical and spectroscopic properties are summarized in the table below. It is crucial to distinguish this compound from its less-brominated analog, 1,3,5-Tris(bromomethyl)benzene, as they are often confused in the literature.

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₆ Br ₆	[2]
Molecular Weight	670.57 g/mol	[2]
Appearance	Colorless needle crystals	[2]
¹ H NMR (500 MHz, CDCl ₃)	δ 7.75 (s, 3H, Ar-H), 6.66 (s, 3H, -CHBr ₂)	[2]
Crystal System	Hexagonal	[2]
Space Group	P6 ₃ /m	[2]
C-Br Bond Length	1.942(5) Å	[2]

Reactivity and Chemical Transformations

The chemistry of **1,3,5-Tris(dibromomethyl)benzene** is dominated by the reactivity of its six benzylic bromine atoms. These groups are excellent leaving groups, making the dibromomethyl carbons highly susceptible to nucleophilic attack.

Nucleophilic Substitution Reactions

The primary mode of reactivity involves the displacement of bromide ions by a wide variety of nucleophiles. This allows for the introduction of diverse functional groups, transforming the molecule into a versatile node for constructing larger, more complex structures.[1] Common nucleophiles include cyanides, azides, alcohols, and amines.[1][3] These reactions typically proceed through an S_N2 mechanism.[1]

Caption: General nucleophilic substitution pathway for **1,3,5-Tris(dibromomethyl)benzene**.

Other Reactions

Beyond nucleophilic substitution, **1,3,5-Tris(dibromomethyl)benzene** can undergo other transformations:

- Reduction: The dibromomethyl groups can be reduced back to methyl groups, forming mesitylene.[1]

- Oxidation: Oxidation of the dibromomethyl groups can lead to the formation of the corresponding carboxylic acids, yielding 1,3,5-benzenetricarboxylic acid.[1]

Experimental Protocol: Nucleophilic Substitution with Cyanide

While a specific protocol for the hexacyano-substituted product from **1,3,5-Tris(dibromomethyl)benzene** is not readily available, the following procedure for the related 1,3,5-Tris(bromomethyl)benzene can be adapted. It illustrates the general conditions for such a nucleophilic substitution.[4]

Procedure (Adapted from 1,3,5-Tris(bromomethyl)benzene reaction):

- Dissolve 1,3,5-Tris(bromomethyl)benzene (8.50 mmol) in THF (25 mL).
- Add a saturated aqueous solution of sodium bicarbonate (30 mL).
- Add sodium cyanide (85.0 mmol) followed by water (30 mL).
- Allow the solution to stir vigorously for 48 hours at room temperature.
- After the reaction period, acidify the solution with 1 M HCl.
- Remove the THF via rotary evaporation.
- Collect the resulting solid product. Note: This reaction, when performed on the tris(bromomethyl) analog, yielded 1,3,5-benzenetriacetonitrile with a 92% yield.[4] For the tris(dibromomethyl) starting material, harsher conditions or a stronger nucleophile might be necessary to achieve full substitution, and the final product would be α,α',α'' -tricyano-1,3,5-benzenetriacetonitrile.

Applications in Materials Science and Supramolecular Chemistry

The rigid C3-symmetric core and multifunctional nature of **1,3,5-Tris(dibromomethyl)benzene** make it an ideal building block (or "node") for the bottom-up construction of ordered, porous materials.[1]

Porous Organic Polymers (POPs)

This molecule is used as a cross-linking agent to create microporous polymers with high surface areas. For instance, it can be cross-linked with triptycene monomers through Friedel-Crafts alkylation reactions.[1][5] The resulting polymers exhibit significant potential for selective gas adsorption and storage, particularly for carbon dioxide and hydrogen.[1][5]

Covalent Organic Frameworks (COFs)

The precise geometry of **1,3,5-Tris(dibromomethyl)benzene** is fundamental to its use in reticular chemistry for creating extended, crystalline networks like COFs. While derivatives like 1,3,5-tris(4-bromophenyl)benzene are more commonly cited for 2D COF synthesis, the underlying principle of using symmetric nodes to build predictable topologies applies.[1]

Dendrimers and Other Materials

It also serves as a core molecule for the synthesis of dendrimers and star-shaped, light-emitting oligomers.[5][6] Furthermore, it has been used to fabricate proton exchange membranes (PEMs) for fuel cell applications by covalently linking with polybenzimidazole (PBI), enhancing the performance and stability of the membranes.[5][6]

Caption: Role of TDBMB as a core building block in advanced material synthesis.

Conclusion

1,3,5-Tris(dibromomethyl)benzene is a potent and versatile molecule in synthetic and materials chemistry. Its well-defined structure and high reactivity provide chemists with a powerful tool for creating materials with precisely controlled architectures and functionalities. From porous polymers for gas storage to advanced membranes for energy applications, the chemistry of this compound continues to enable significant scientific advancements. Further research into its reactivity and derivatization will undoubtedly lead to the development of new materials with novel properties.

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